5-Ethoxypyrazine-2-carbonitrile

Lipophilicity LogP Drug-likeness

5-Ethoxypyrazine-2-carbonitrile (CAS 1342594-75-5, C₇H₇N₃O, MW 149.15) is a heterocyclic building block belonging to the pyrazine-2-carbonitrile family, featuring an ethoxy substituent at the 5-position and a nitrile group at the 2-position of the pyrazine ring. The compound is commercially available from multiple vendors at purities of 95–98% and is primarily utilized as a versatile synthetic intermediate in the preparation of kinase inhibitors, antimicrobial agents, and agrochemical leads.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1342594-75-5
Cat. No. B1490560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxypyrazine-2-carbonitrile
CAS1342594-75-5
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(N=C1)C#N
InChIInChI=1S/C7H7N3O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2H2,1H3
InChIKeyZFRRUMMFNAJPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxypyrazine-2-carbonitrile (CAS 1342594-75-5): A Dual-Functional Pyrazine Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-Ethoxypyrazine-2-carbonitrile (CAS 1342594-75-5, C₇H₇N₃O, MW 149.15) is a heterocyclic building block belonging to the pyrazine-2-carbonitrile family, featuring an ethoxy substituent at the 5-position and a nitrile group at the 2-position of the pyrazine ring [1]. The compound is commercially available from multiple vendors at purities of 95–98% and is primarily utilized as a versatile synthetic intermediate in the preparation of kinase inhibitors, antimicrobial agents, and agrochemical leads . Its structural architecture—combining an electron-deficient pyrazine core with an electron-donating ethoxy group and an electron-withdrawing nitrile—creates a push-pull electronic system that enables selective functionalization at multiple positions .

Why 5-Ethoxypyrazine-2-carbonitrile Cannot Be Replaced by Its Methoxy or Unsubstituted Analogs in SAR-Driven Synthesis


Within the 5-substituted pyrazine-2-carbonitrile series, the identity of the 5-position substituent exerts a critical influence on lipophilicity, electronic character, and downstream synthetic accessibility [1]. The methoxy analog (5-methoxypyrazine-2-carbonitrile, CAS 38789-76-3) has a calculated logP of approximately 0.2–0.6 , whereas the ethoxy derivative is predicted to exhibit a logP approximately 0.5–0.7 units higher based on established Hansch π constants for the ethoxy (+0.38) versus methoxy (−0.02) substituent difference . This lipophilicity shift directly impacts membrane permeability, protein binding, and chromatographic behavior—parameters that cannot be tuned without altering the alkoxy chain length. Furthermore, the ethoxy group provides a distinct steric and electronic environment for nucleophilic aromatic substitution (SNAr) reactions compared to chloro or unsubstituted analogs, affecting both reaction rates and regioselectivity in downstream derivatization [2].

Quantitative Differentiation Evidence: 5-Ethoxypyrazine-2-carbonitrile vs. Closest Analogs


Lipophilicity Advantage: Estimated LogP of 5-Ethoxypyrazine-2-carbonitrile vs. 5-Methoxypyrazine-2-carbonitrile

The ethoxy substituent at the 5-position confers a measurably higher lipophilicity compared to the methoxy analog. 5-Methoxypyrazine-2-carbonitrile has an experimentally determined LogP of 0.22 (Fluorochem) and a calculated XlogP of 0.6 (Chem960) . While no experimentally measured LogP is published for the ethoxy derivative, application of the Hansch π constant for OEt (+0.38) versus OMe (−0.02) on the pyrazine ring—as validated by Kučerová-Chlupáčová et al. (2008) for pyrazine-2-carbonitrile derivatives [1]—yields a predicted LogP for 5-ethoxypyrazine-2-carbonitrile of approximately 0.8–1.2. This represents a ~0.5–0.7 log unit increase over the methoxy analog, translating to a roughly 3- to 5-fold higher octanol-water partition coefficient.

Lipophilicity LogP Drug-likeness Pyrazine SAR

Synthetic Accessibility: Direct SNAr Installation of Ethoxy vs. Multi-Step Halogenation Routes Required for Chloro Analogs

5-Ethoxypyrazine-2-carbonitrile can be synthesized via direct nucleophilic aromatic substitution (SNAr) of ethanol or ethoxide onto an appropriately activated pyrazine precursor, a route well-established for 3-alkoxypyrazine-2-carbonitriles . In contrast, the synthesis of 5-chloropyrazine-2-carbonitrile (CAS 36070-75-4) requires a multi-step regioselective chlorination procedure from pyrazine-2-carboxamide, involving specialized reagents and chromatographic separation of isomers [1]. The ethoxy compound thus offers a more convergent synthetic entry point for library synthesis. BenchChem reports that the ethoxy derivative is amenable to microwave-assisted synthesis conditions, with the compound's moderate polarity and thermal stability enabling process intensification under flow chemistry regimes .

Nucleophilic aromatic substitution SNAr Pyrazine functionalization Synthetic efficiency

Patent Landscape Presence: 5-Ethoxypyrazine-2-carbonitrile in Kinase Inhibitor Intellectual Property vs. Methoxy Analog Absence

Patent literature analysis reveals that 5-ethoxypyrazine-2-carbonitrile (CAS 1342594-75-5) appears in multiple patent applications related to kinase inhibition and metabolic disorder treatments [1], including filings concerning Syk kinase inhibitors [2] and pyrazine-based kinase modulators [3]. In contrast, the methoxy analog (CAS 38789-76-3) is predominantly cited as a general synthetic intermediate without specific biological patent targeting. The ethoxy derivative's presence in kinase-focused intellectual property suggests that the ethyl chain provides a specific steric and lipophilic complement to kinase ATP-binding pockets not achievable with the smaller methoxy group.

Kinase inhibition Patent analysis Intellectual property Drug discovery

Physicochemical Differentiation: Ethoxy vs. Methoxy Impact on Topological Polar Surface Area and Hydrogen Bond Acceptors

The topological polar surface area (TPSA) of 5-ethoxypyrazine-2-carbonitrile is calculated at approximately 58.8–60.0 Ų (estimated from the methoxy analog's published TPSA of 58.8 Ų plus the incremental contribution of an additional methylene unit) . Both the ethoxy and methoxy derivatives share the same hydrogen bond acceptor count (4: two pyrazine ring nitrogens, one ether oxygen, one nitrile nitrogen) [1]. However, the ethoxy derivative's molecular weight (149.15 vs. 135.12 for methoxy) and increased rotatable bond count (2 vs. 1 for the alkoxy chain) provide differential physicochemical profiles relevant to CNS MPO scoring and permeability predictions. The unsubstituted pyrazine-2-carbonitrile has a density of 1.174 g/mL and boiling point of 90–93 °C (15 mmHg) ; the ethoxy derivative is expected to have altered physical properties due to the additional substituent.

TPSA Physicochemical properties Drug-likeness CNS MPO

Commercial Availability and Purity Benchmarking: 5-Ethoxypyrazine-2-carbonitrile Supplier Landscape

5-Ethoxypyrazine-2-carbonitrile is commercially stocked by multiple global suppliers at defined purity grades: Leyan (98% purity, product 1554474) , Enamine (95%, EN300-185699) [1], TRC (E677020) [2], Biosynth via CymitQuimica (min. 95%) , and Amadis Chemical (99%) [3]. Pricing at research scale ranges from approximately €217/25 mg (CymitQuimica) to $383/250 mg (Enamine), with bulk pricing available at gram-to-kilogram scale. In comparison, 5-methoxypyrazine-2-carbonitrile is also broadly available (Fluorochem, 98% purity) , but 5-chloropyrazine-2-carbonitrile is less widely stocked and typically requires custom synthesis [4].

Commercial availability Purity specification Procurement Supply chain

Antimicrobial and Kinase Inhibition Scaffold Potential: Evidence from Pyrazine-2-carbonitrile Derivative SAR Studies

Pyrazine-2-carbonitrile derivatives have demonstrated broad utility as scaffolds for antimicrobial and kinase inhibitor development. Kučerová-Chlupáčová et al. (2015, 2016) reported that pyrazine-2-carbonitrile-derived chalcones exhibited MIC values as low as 3.13–6.25 µg/mL against Mycobacterium tuberculosis H37Rv [1][2], while Hassan et al. (2020) designed pyrazine-based anti-tubercular agents with MIC ≤ 6.25 µg/mL [3]. In the kinase domain, pyrazine-2-carbonitrile scaffolds have yielded Syk kinase inhibitors with IC₅₀ values as low as 55 nM in biochemical assays (BindingDB, US10533001) [4], and JAK2 inhibitors with IC₅₀ of 108 nM for elaborated pyrazine-2-carbonitrile derivatives [5]. While 5-ethoxypyrazine-2-carbonitrile itself has not been profiled in published quantitative biological assays, its structural assignment as a kinase inhibitor intermediate in patent literature and its classification as a versatile small molecule scaffold by Biosynth position it as a privileged building block within these validated SAR series.

Antimicrobial Antimycobacterial Kinase inhibition Structure-activity relationship

Optimal Procurement and Application Scenarios for 5-Ethoxypyrazine-2-carbonitrile Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization: SAR Exploration of Alkoxy Chain Length at the Pyrazine 5-Position

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, 5-ethoxypyrazine-2-carbonitrile serves as the critical ethoxy-bearing building block for systematic alkoxy chain SAR. As documented in Section 3, the ethoxy derivative occupies a specific lipophilicity window (predicted LogP ~0.8–1.2) between the methoxy analog (LogP ~0.2–0.6) and larger alkoxy variants, enabling fine-tuning of potency-selectivity profiles [1]. Its presence in kinase inhibitor patent families—including Syk kinase filings—validates its relevance to this target class [2]. Procurement teams supporting kinase programs should stock the ethoxy, methoxy, and isopropoxy variants as a matched set to enable comprehensive chain-length SAR, as no single alkoxy analog can serve as a surrogate for the others .

Antimycobacterial Drug Discovery: Pyrazine-2-carbonitrile Building Block Library Construction

Given that pyrazine-2-carbonitrile derivatives have demonstrated potent anti-tubercular activity (MIC ≤ 6.25 µg/mL against M. tuberculosis H37Rv) [3], 5-ethoxypyrazine-2-carbonitrile is an essential component of diversity-oriented pyrazine libraries targeting mycobacterial pathogens. The ethoxy group's distinct electronic and steric profile, combined with the nitrile handle for further elaboration (hydrolysis to carboxamide or carboxylate; cyclization to heterocycles), makes it a versatile diversification point . CROs and academic screening centers building pyrazine-focused compound collections should include the 5-ethoxy variant alongside 5-methoxy, 5-chloro, and 5-methyl analogs to maximize chemical diversity within the pyrazine-2-carbonitrile chemotype.

Agrochemical Intermediate Synthesis: Flow Chemistry-Compatible Building Block for Process Development

For agrochemical process chemistry groups, the compatibility of 5-ethoxypyrazine-2-carbonitrile with microwave-assisted and continuous flow synthesis conditions provides a distinct operational advantage [4]. Its moderate polarity and thermal stability enable the use of intensified processing techniques that are increasingly mandated for cost-efficient agrochemical intermediate production [5]. The ethoxy group's balance of organic solvent solubility and aqueous workup compatibility facilitates telescoped reaction sequences without intermediate isolation, reducing solvent waste and improving process mass intensity (PMI)—a key green chemistry metric for industrial-scale procurement decisions.

CNS Drug Discovery: Fine-Tuning Physicochemical Properties Within CNS MPO Desirability Space

For CNS drug discovery programs, the ethoxy derivative occupies a strategic position in physicochemical property space: its TPSA (~59 Ų) remains well below the 90 Ų threshold predictive of good CNS penetration, while its predicted LogP (~0.8–1.2) falls within the optimal range for CNS drugs (LogP 1–3) . Compared to the methoxy analog (LogP ~0.2–0.6), the ethoxy variant provides enhanced passive permeability potential while maintaining hydrogen bond acceptor count (4) within CNS-favorable limits. Medicinal chemistry teams should select the ethoxy variant specifically when PK/PD modeling indicates that the methoxy analog's lower lipophilicity limits brain exposure, as the ~0.5–0.7 log unit increase can meaningfully shift the brain-to-plasma ratio without exceeding CNS MPO desirability thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethoxypyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.